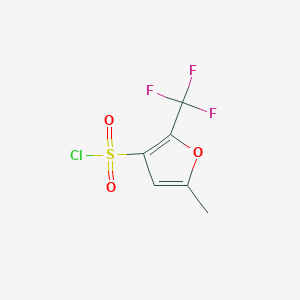

5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride

概要

説明

5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride: is an organosulfur compound with the molecular formula C(_6)H(_4)ClF(_3)O(_3)S It is characterized by the presence of a furan ring substituted with a methyl group, a trifluoromethyl group, and a sulfonyl chloride group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride typically involves the following steps:

Starting Materials: The synthesis begins with 5-methyl-2-(trifluoromethyl)furan.

Chlorosulfonation: The furan derivative undergoes chlorosulfonation using chlorosulfonic acid (HSO(_3)Cl) under controlled conditions to introduce the sulfonyl chloride group.

Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the chlorosulfonation reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and control over reaction conditions.

Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Key reactions include:

-

Amine reactions: Reacts with primary/secondary amines to form sulfonamides. For example, with morpholine, it yields -(5-methyl-2-(trifluoromethyl)furan-3-sulfonyl)morpholine .

-

Alcohol/thiol reactions: Forms sulfonate esters (e.g., with methanol) or thioesters (e.g., with ethanethiol) under mild conditions (room temperature, polar aprotic solvents like dichloromethane) .

Mechanism:

The electrophilic sulfur atom in the sulfonyl chloride is attacked by nucleophiles, displacing chloride and forming new S–N, S–O, or S–S bonds. The trifluoromethyl group enhances electrophilicity via electron-withdrawing effects, accelerating substitution .

Radical-Mediated Reactions

Under photoredox catalysis, the compound participates in radical trifluoromethylation and chlorination processes.

Example: Visible Light-Induced Trifluoromethylation

Using an iridium photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) and visible light, the sulfonyl chloride generates CF₃ radicals through single-electron transfer (SET). These radicals add to alkenes or aromatic systems, forming trifluoromethylated products .

Mechanistic pathway:

-

Radical generation:

-

Radical addition: CF₃- adds to substrates (e.g., styrene), forming intermediates that undergo further oxidation or coupling .

Table 1: Representative Radical Reactions

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Ir(ppy)₂(dtbbpy)PF₆ | 1-(Trifluoromethyl)-1-phenylethane | 82 | |

| Cyclohexene | Ru(phen)₃Cl₂ | Chlorotrifluoromethylcyclohexane | 75 |

Chlorination Reactions

The compound acts as an electrophilic chlorinating agent in enantioselective reactions.

Case Study: Enantioselective α-Chlorination

In the presence of chiral copper catalysts, it chlorinates carbonyl compounds (e.g., β-ketoesters) with high enantiomeric excess (ee). For example:

-

Reaction:

-

Outcome: Up to 92% ee achieved due to hydrogen-bonding interactions between the catalyst and substrate .

Table 2: Chlorination of β-Ketoesters

| Substrate (R) | Catalyst System | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | CuBr/chiral phosphate | 92 | 85 | |

| Methyl benzoylacetate | Same | 88 | 78 |

Catalytic Coupling Reactions

The sulfonyl chloride participates in cross-coupling reactions, forming biaryl or alkyl-aryl bonds.

Example: Suzuki-Miyaura Coupling

Using palladium catalysts, it couples with arylboronic acids to form sulfonylated biaryls:

Hydrolysis and Stability

The compound hydrolyzes in aqueous media to form the corresponding sulfonic acid:

Hydrolysis rates depend on pH and temperature, with faster degradation under alkaline conditions .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and features a furan ring substituted with a methyl group, a trifluoromethyl group, and a sulfonyl chloride group. Its unique structure contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

5-Methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride serves as a valuable intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group is particularly reactive, allowing for nucleophilic substitution reactions that yield various derivatives.

Key Reactions:

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.

- Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions.

Pharmaceutical Development

The compound's structure makes it particularly useful in drug development. It has been investigated for its potential as an anti-biofilm agent against pathogens like Pseudomonas aeruginosa. In one study, derivatives synthesized from this compound demonstrated significant inhibition of biofilm formation by over 80% .

Case Study: Anti-Biofilm Agents

- Study Findings: In vitro assays showed that compounds derived from this compound inhibited biofilm formation effectively without exhibiting cytotoxic effects on bacterial cultures .

Material Science

In material science, the compound is explored for its potential in synthesizing specialty chemicals and materials with unique properties. The trifluoromethyl group enhances the compound's interactions with biological targets, making it suitable for applications in polymer chemistry.

Applications in Polymer Chemistry:

- Polymerization Reactions: The sulfonyl chloride group can be utilized to introduce sulfonyl functionalities into polymers, enhancing their chemical properties.

作用機序

Mechanism: The reactivity of 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds.

Molecular Targets and Pathways:

Biological Molecules: The compound can modify proteins, peptides, and other biological molecules by reacting with nucleophilic sites such as amino groups.

Pathways: The modification of biological molecules can alter their function, potentially leading to therapeutic effects.

類似化合物との比較

- 5-methyl-2-(trifluoromethyl)furan-3-sulfonamide

- 5-methyl-2-(trifluoromethyl)furan-3-sulfonate ester

- 5-methyl-2-(trifluoromethyl)furan-3-sulfonate thioester

Comparison:

- Reactivity: 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride is more reactive due to the presence of the sulfonyl chloride group, making it a versatile intermediate for further chemical transformations.

- Applications: While similar compounds may have specific applications, the sulfonyl chloride derivative is particularly valuable for its broad reactivity and utility in synthesizing a wide range of derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

5-Methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring with a trifluoromethyl group and a sulfonyl chloride moiety. Its structural formula can be represented as follows:

This compound exhibits unique physicochemical properties due to the trifluoromethyl and sulfonyl groups, which influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural features have shown significant anticancer properties. A study highlighted that derivatives of sulfonyl chlorides can inhibit key protein kinases involved in cancer cell proliferation, such as Raf kinase . The mechanism involves the disruption of signaling pathways critical for tumor growth and survival.

Table 1: Summary of Anticancer Activities of Sulfonyl Chloride Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Raf kinase | 0.5 | |

| Other Sulfonamide Derivatives | Various | 0.1-1.0 |

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. A study focused on biofilm formation inhibition by derivatives of furan sulfonyl chlorides against Pseudomonas aeruginosa. The results demonstrated that these compounds effectively reduced biofilm formation by over 80% at concentrations as low as 100 µM .

Table 2: Inhibition of Biofilm Formation

Study on Apoptosis Induction

In vivo studies involving similar compounds have shown promising results in inducing apoptosis in cancer cells. For instance, a related compound was administered to SCID mice bearing xenograft tumors, resulting in significant cleavage of apoptosis markers like PARP and caspase-3 . This suggests that this compound may also possess such apoptotic effects.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves straightforward chemical reactions typical for sulfonyl chlorides. The structure-activity relationship (SAR) studies indicate that the presence of trifluoromethyl and sulfonyl groups significantly enhances biological activity compared to their non-fluorinated counterparts .

Table 3: Structure-Activity Relationship Findings

| Compound Type | Key Modifications | Biological Activity |

|---|---|---|

| Sulfonyl Chlorides | Trifluoromethyl group | Enhanced potency |

| Non-fluorinated analogs | No trifluoromethyl group | Reduced activity |

特性

IUPAC Name |

5-methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3O3S/c1-3-2-4(14(7,11)12)5(13-3)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYXWDYWBRICSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381590 | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-02-4 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-3-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。